molecular formula C9H9BrFNO2 B13554834 2-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid

2-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid

Cat. No.: B13554834
M. Wt: 262.08 g/mol
InChI Key: UMEWHLFBQYLPQV-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a derivative of phenylalanine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylalanine derivative. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and protein synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, leading to altered biochemical pathways and physiological effects .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-amino-3-(2-bromo-4-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)

InChI Key

UMEWHLFBQYLPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(C(=O)O)N

Origin of Product

United States

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